Ethyl 6-bromo-3,3-dimethylhex-4-enoate

Description

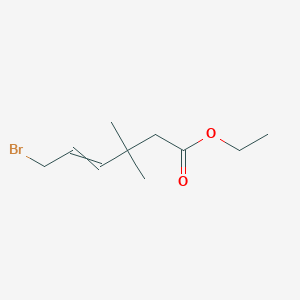

Ethyl 6-bromo-3,3-dimethylhex-4-enoate is a brominated ester compound featuring a hex-4-enoate backbone substituted with a bromine atom at position 6 and two methyl groups at position 2. This structure confers unique reactivity, particularly in organometallic coupling reactions (e.g., Suzuki-Miyaura) and cyclization processes, making it valuable in pharmaceutical and agrochemical synthesis. Its ester group enhances solubility in organic solvents, while the bromine atom serves as a versatile handle for further functionalization.

Properties

CAS No. |

62217-50-9 |

|---|---|

Molecular Formula |

C10H17BrO2 |

Molecular Weight |

249.14 g/mol |

IUPAC Name |

ethyl 6-bromo-3,3-dimethylhex-4-enoate |

InChI |

InChI=1S/C10H17BrO2/c1-4-13-9(12)8-10(2,3)6-5-7-11/h5-6H,4,7-8H2,1-3H3 |

InChI Key |

NNVHQXPXPLWGML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C)C=CCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 6-bromo-3,3-dimethylhex-4-enoate with structurally related brominated esters and alkenoates. Key differences arise in substituent placement, steric effects, and electronic properties, which influence reactivity and applications.

Structural and Functional Group Comparisons

- Ethyl 5-bromo-3,3-dimethylpent-4-enoate: Lacking the extended carbon chain of the hex-4-enoate analog, this compound exhibits reduced steric hindrance, facilitating nucleophilic substitutions but limiting applications in long-chain syntheses. Its smaller size may also lower boiling points compared to the hex-4-enoate derivative.

- Ethyl 6-chloro-3,3-dimethylhex-4-enoate: Replacing bromine with chlorine reduces electrophilicity at the halogen site, slowing cross-coupling reactions. However, chlorine’s lower molecular weight may improve volatility. Chlorinated analogs are also generally less toxic than brominated counterparts, though this depends on substituent interactions .

- This positional isomer may exhibit distinct regioselectivity in Diels-Alder reactions compared to the 3,3-dimethyl variant.

Physicochemical Properties

A hypothetical comparison of key properties is outlined below, though experimental data for this compound remain sparse:

| Property | This compound | Ethyl 5-bromo-3,3-dimethylpent-4-enoate | Ethyl 6-chloro-3,3-dimethylhex-4-enoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~249.1 (estimated) | ~221.1 | ~204.7 |

| Boiling Point (°C) | Not reported | Not reported | 180–185 (estimated) |

| Solubility in THF | High | High | Moderate |

| Cross-Coupling Efficiency | High (Br) | High (Br) | Moderate (Cl) |

Challenges and Limitations

- Data Gaps: Critical parameters like acute toxicity (LD50), ecotoxicological profiles, and precise melting/boiling points for this compound are unavailable in public domains, hindering safety and regulatory assessments.

- Synthetic Complexity: The 3,3-dimethyl groups complicate purification due to increased hydrophobicity, a challenge less pronounced in linear analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.